molecular formula C6H11ClN4S B1379101 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1864062-62-3

3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No. B1379101
CAS RN: 1864062-62-3
M. Wt: 206.7 g/mol
InChI Key: JWECBBVJBAKCBG-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The presence of a sulfanyl group (-SH) and a 1,2,4-triazole ring suggests that this compound could be a part of a larger class of sulfur and nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, azetidines can generally be synthesized through methods such as the alkylation of primary amines . The 1,2,4-triazole ring could potentially be formed through a series of reactions including cyclization and deprotonation .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine and 1,2,4-triazole rings, as well as the sulfanyl and methyl groups. Azetidines are known to participate in various reactions due to the ring strain of the four-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfanyl group could potentially make this compound more prone to oxidation .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives. The process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates, leading to the formation of functionalized azetidine-containing compounds . These derivatives are valuable for their potential biological activities and can serve as building blocks in pharmaceutical research.

Suzuki–Miyaura Cross-Coupling Reactions

The azetidine moiety in this compound can be involved in Suzuki–Miyaura cross-coupling reactions. This is a pivotal step in diversifying novel heterocyclic compounds, which are confirmed via various spectroscopic methods . Such reactions are fundamental in creating complex molecules for drug development and materials science.

Pharmacophore Development

Due to the presence of the azetidine ring, this compound can act as a pharmacophore subunit. Pharmacophores are essential for the design of new drugs as they represent the minimal set of structural features necessary for the molecular recognition of a ligand by a biological macromolecule .

Future Directions

The study of sulfur and nitrogen-containing heterocycles is a vibrant field of research, with potential applications in pharmaceuticals and materials science . This specific compound, with its combination of an azetidine ring, a 1,2,4-triazole ring, and a sulfanyl group, could be of interest for future investigations.

properties

IUPAC Name

3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.ClH/c1-10-4-8-9-6(10)11-5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWECBBVJBAKCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride

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